molecular formula C14H22N2O5S B2695674 2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide CAS No. 409357-45-5

2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2695674
CAS No.: 409357-45-5
M. Wt: 330.4
InChI Key: BNCZYHZMOOCJIC-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H22N2O5S and a molecular weight of 330.4 g/mol . It is characterized by the presence of two methoxy groups attached to a benzene ring, a morpholinoethyl group, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-(morpholino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfonamide group, leading to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the morpholinoethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

Properties

IUPAC Name

2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-19-12-3-4-13(20-2)14(11-12)22(17,18)15-5-6-16-7-9-21-10-8-16/h3-4,11,15H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCZYHZMOOCJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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